

# (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

**Cat. No.:** B1588785

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An In-Depth Technical Guide to **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**, a versatile building block for researchers, medicinal chemists, and professionals in drug development. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering users to apply this reagent with a comprehensive understanding of its properties and reactivity.

## Introduction and Strategic Importance

**(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** belongs to the esteemed class of arylboronic acids, which are foundational reagents in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have made them indispensable tools.<sup>[1]</sup> This particular derivative, featuring a methoxy ether and a methyl ester, offers a unique electronic and steric profile. The ortho-methoxy group can act as a directing group in certain reactions and influences the conformation of the biaryl products, while the para-ester provides a site for further chemical modification or acts as a key pharmacophoric element. These features make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.<sup>[2][3]</sup>

## Physicochemical and Structural Properties

The precise arrangement of functional groups on the phenyl ring dictates the reactivity and handling of this compound. While it is a research chemical for which a CAS Number is not widely cataloged, its identity is established by its molecular structure and associated identifiers.

### Data Summary: Core Properties

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BO <sub>5</sub>	[4]
Molecular Weight	209.99 g/mol	[4]
Appearance	White to off-white solid	[4]
MDL Number	MFCD09800877	[4]
InChI Key	YMNSQEWMBIZWOA-UHFFFAOYSA-N	[4]
Canonical SMILES	<chem>COC(=O)C1=CC=C(C(B(O)O)=C1)OC</chem>	[4]

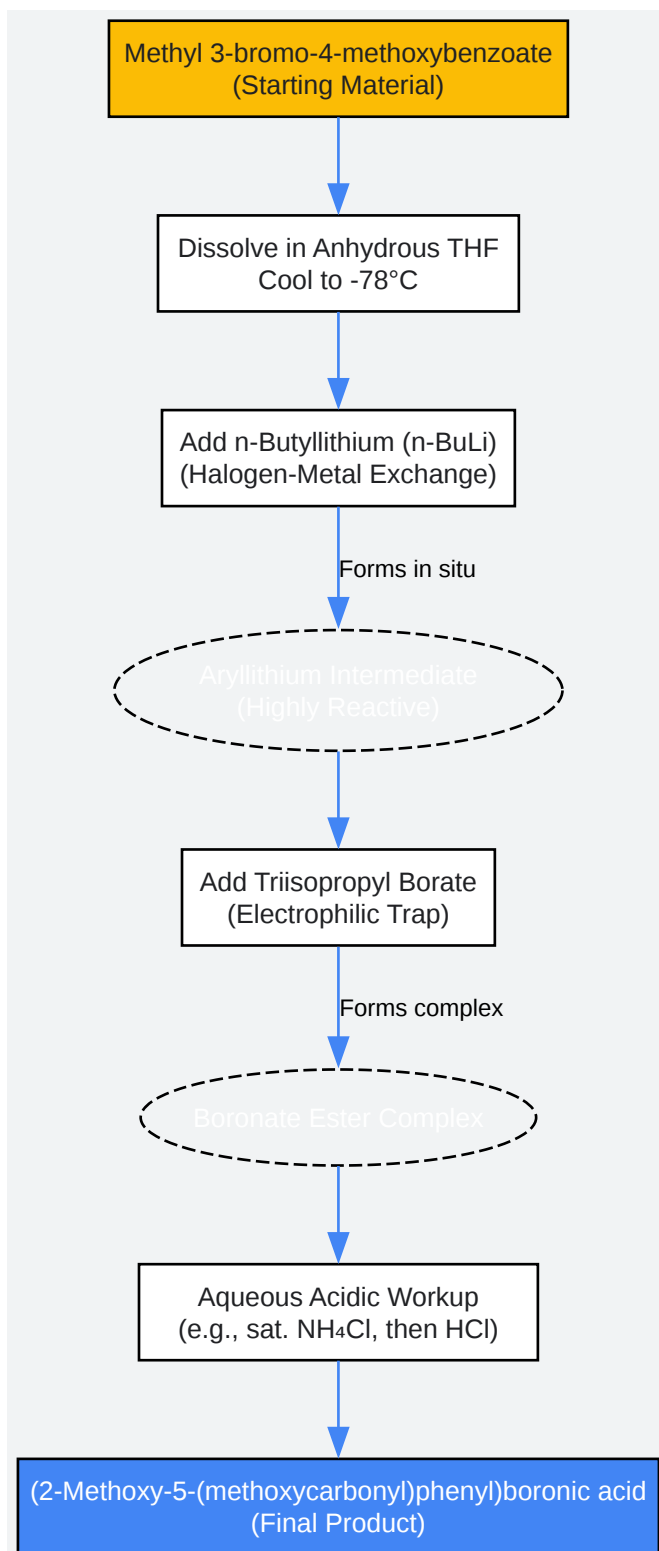
## Structural Diagram

Caption: Chemical structure of **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**.

## Recommended Synthesis Protocol

The synthesis of arylboronic acids is most reliably achieved via the reaction of an organometallic intermediate with a trialkyl borate. The following protocol describes a robust method starting from the commercially available Methyl 3-bromo-4-methoxybenzoate.[5][6]

## Workflow: Synthesis via Lithiation-Borylation



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Caption: General workflow for the synthesis of the title boronic acid.

## Step-by-Step Methodology

### Materials:

- Methyl 3-bromo-4-methoxybenzoate (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
- Triisopropyl borate (1.2 eq)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

### Protocol:

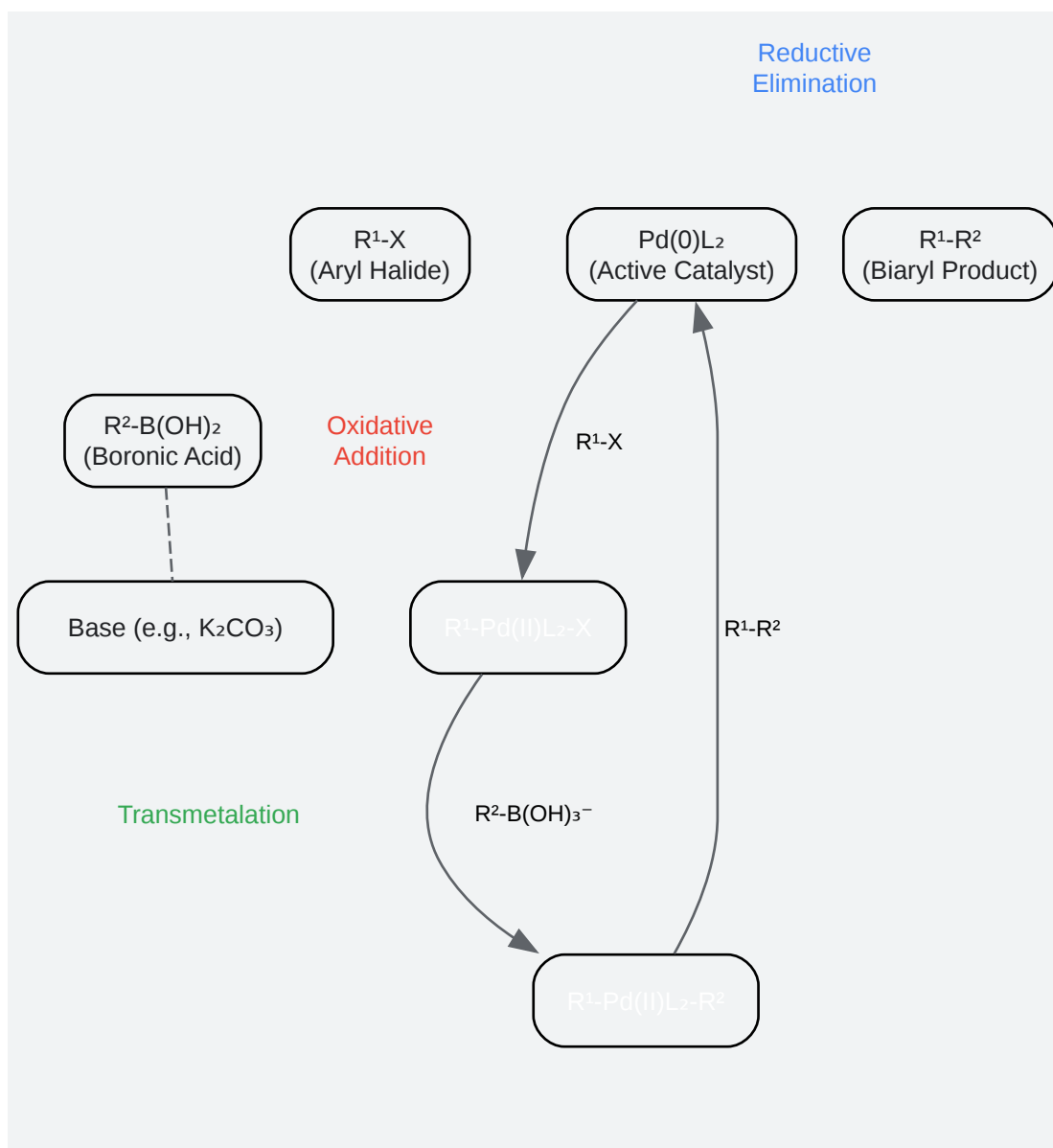
- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromo-4-methoxybenzoate (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
  - **Expert Insight:** This is a halogen-metal exchange reaction, which is typically much faster than deprotonation.<sup>[7]</sup> The extremely low temperature is critical to prevent side reactions, such as attack of the highly basic n-BuLi on the methyl ester functionality. Anhydrous conditions are paramount as organolithium reagents react violently with water.
- **Borylation:** While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The reaction is often instantaneous. Stir for an additional 1-2 hours at -78 °C, then allow the mixture to warm slowly to room temperature.

- Expert Insight: The boron atom in the borate ester is electrophilic and is attacked by the nucleophilic aryllithium intermediate.[8] Using a slight excess of the borate ensures complete consumption of the valuable aryllithium.
- Workup and Isolation: Quench the reaction by slowly adding saturated aqueous  $\text{NH}_4\text{Cl}$ . Transfer the mixture to a separatory funnel and acidify the aqueous layer to pH 1-2 with 1 M HCl.
  - Expert Insight: The acidic workup hydrolyzes the boronate ester to the desired boronic acid and protonates any remaining base. The boronic acid may precipitate at this stage.
- Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel chromatography to yield the final product.

## Application in Suzuki-Miyaura Cross-Coupling

The paramount application of this reagent is in the Suzuki-Miyaura reaction to form  $\text{C}(\text{sp}^2)$ - $\text{C}(\text{sp}^2)$  bonds. This reaction is a cornerstone of pharmaceutical synthesis due to its high functional group tolerance and reliable outcomes.[9]

## Catalytic Cycle of the Suzuki-Miyaura Reaction



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Exemplary Protocol: Synthesis of a Biaryl Compound

Reaction: **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** + 4-Iodoanisole  $\rightarrow$  Methyl 4,4'-dimethoxy-[1,1'-biphenyl]-3-carboxylate

Materials:

- **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** (1.2 eq)

- 4-Iodoanisole (1.0 eq)
- Pd(PPh<sub>3</sub>)<sub>4</sub> (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.5 eq)
- 1,4-Dioxane
- Water

Protocol:

- Reagent Combination: In a reaction vessel, combine the boronic acid (1.2 eq), 4-iodoanisole (1.0 eq), Pd(PPh<sub>3</sub>)<sub>4</sub> (0.03 eq), and K<sub>2</sub>CO<sub>3</sub> (2.5 eq).
- Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio. The mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.
  - Expert Insight: Degassing is crucial as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst. The base (K<sub>2</sub>CO<sub>3</sub>) is required to form the boronate species ("ate complex"), which facilitates the key transmetalation step.[9]
- Reaction: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere until TLC or GC-MS analysis indicates complete consumption of the 4-iodoanisole (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.

## Analytical Characterization (Predicted)

As this is a specialized research chemical, comprehensive, peer-reviewed analytical data is not widely published. However, based on established principles of NMR spectroscopy, a predicted <sup>1</sup>H NMR spectrum can be outlined to guide researchers.

Predicted  $^1\text{H}$  NMR Spectrum (400 MHz,  $\text{CDCl}_3$ ):

- $\delta \sim 8.0\text{-}8.2$  ppm (d,  $J \approx 2.5$  Hz, 1H): This signal corresponds to the aromatic proton ortho to the boronic acid and meta to the ester. It is deshielded by both groups and appears as a doublet due to coupling with the proton at C4.
- $\delta \sim 7.6\text{-}7.8$  ppm (dd,  $J \approx 8.5, 2.5$  Hz, 1H): This signal is for the aromatic proton meta to the boronic acid and ortho to the ester. It will be a doublet of doublets, coupling to both adjacent aromatic protons.
- $\delta \sim 7.0\text{-}7.2$  ppm (d,  $J \approx 8.5$  Hz, 1H): This signal is for the aromatic proton ortho to the methoxy group. It is the most shielded of the aromatic protons and appears as a doublet.
- $\delta \sim 6.0\text{-}7.0$  ppm (br s, 2H): This broad signal is characteristic of the  $\text{B(OH)}_2$  protons. It is often exchangeable with  $\text{D}_2\text{O}$ .
- $\delta \sim 3.95$  ppm (s, 3H): A sharp singlet for the methoxy ( $-\text{OCH}_3$ ) protons.
- $\delta \sim 3.90$  ppm (s, 3H): A sharp singlet for the methyl ester ( $-\text{COOCH}_3$ ) protons.

Disclaimer: This is a prediction based on chemical shift theory. Actual experimental values may vary.<sup>[10][11]</sup>

## Safety, Handling, and Storage

As with all boronic acids, proper handling is essential to ensure safety and maintain product integrity.

- Hazard Profile: May cause skin irritation, serious eye irritation, and respiratory tract irritation. Handle in a well-ventilated area or fume hood.<sup>[9]</sup>
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.
- Storage: **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** is susceptible to dehydration to form its boroxine anhydride. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), in a cool, dry place. Refrigeration is recommended for long-term storage.

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- To cite this document: BenchChem. [(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588785#2-methoxy-5-methoxycarbonyl-phenyl-boronic-acid-properties]

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